molecular formula C4H5NNa2O4 B3029161 Sodium aspartate CAS No. 5598-53-8

Sodium aspartate

Cat. No.: B3029161
CAS No.: 5598-53-8
M. Wt: 177.07 g/mol
InChI Key: XMXOIHIZTOVVFB-JIZZDEOASA-L
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Description

Sodium aspartate is the sodium salt of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. Aspartic acid is a non-essential amino acid, meaning the human body can synthesize it as needed. This compound is often used in various applications, including as a dietary supplement and in medical treatments.

Mechanism of Action

Target of Action

Sodium aspartate, also known as dithis compound, primarily targets the aspartate metabolic pathway . This pathway is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the tricarboxylic acid (TCA) cycle, glycolysis, and hormone biosynthesis . Aspartate also plays a crucial role in plant resistance to abiotic stress, such as cold stress, drought stress, salt stress, or heavy metal stress .

Mode of Action

This compound interacts with its targets by enhancing the glossopharyngeal nerve response to a mixture of sodium chloride (NaCl) and potassium chloride (KCl) . This enhancement is significant, with a 1.6-fold increase compared to the control . The optimal concentration for this compound to enhance the salt mixture is 1.7mM .

Biochemical Pathways

This compound affects several biochemical pathways. It is the most critical amino acid in the aspartate metabolic pathway, which is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, TCA cycle, glycolysis, and hormone biosynthesis . It also enhances the TCA cycle, the metabolism of the amino acids related to the TCA cycle, and pyrimidine metabolism .

Pharmacokinetics

It is known that aspartate is carried by the dicarboxylic amino acid transport system . Most of the aspartate undergoes transamination with pyruvate in the mucosal cells of the intestinal wall, forming alanine and oxaloacetate .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the content of chlorophyll, maintenance of the integrity of the cell membrane system, and enhancement of the SOD-CAT antioxidant pathway to eliminate the oxidative damage caused by reactive oxygen species (ROS) in perennial ryegrass under heat stress . Furthermore, exogenous aspartate could enhance the TCA cycle, the metabolism of the amino acids related to the TCA cycle, and pyrimidine metabolism to enhance the heat tolerance of perennial ryegrass .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, aspartate plays an important role in plant resistance to various forms of abiotic stress, such as cold stress, drought stress, salt stress, or heavy metal stress . Therefore, the environmental conditions under which this compound operates can significantly impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aspartate can be synthesized through the neutralization of aspartic acid with sodium hydroxide. The reaction typically involves dissolving aspartic acid in water and then adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods: Industrially, this compound is produced by the thermal polymerization of aspartic acid to form polysuccinimide, which is then hydrolyzed with sodium hydroxide to yield sodium polyaspartate . This method allows for large-scale production and is commonly used in the manufacturing of biodegradable polymers.

Chemical Reactions Analysis

Types of Reactions: Sodium aspartate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form oxaloacetate.

    Reduction: It can be reduced to form aspartic acid.

    Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reactions typically occur in aqueous solutions with the presence of other cations.

Major Products:

    Oxaloacetate: Formed from the oxidation of this compound.

    Aspartic Acid: Formed from the reduction of this compound.

    Various Cationic Salts: Formed from substitution reactions.

Scientific Research Applications

Sodium aspartate has a wide range of applications in scientific research:

Biological Activity

Sodium aspartate, a sodium salt of aspartic acid, is an amino acid that plays a significant role in various biological processes. This article delves into its biological activity, focusing on its effects in metabolism, exercise performance, taste perception, and potential therapeutic applications.

Overview of this compound

This compound is involved in several metabolic pathways, including the citric acid cycle (TCA cycle), gluconeogenesis, and protein synthesis. It serves as a precursor for the synthesis of other amino acids and is crucial for neurotransmitter function in the central nervous system.

Metabolic Functions

This compound contributes to the malate-aspartate shuttle , which facilitates the transport of reducing equivalents across the mitochondrial membrane. This process is vital for ATP production and maintaining cellular energy homeostasis. Additionally, it plays a role in:

  • Protein Synthesis : As a component of proteins, it participates in various biochemical reactions necessary for cell growth and repair.
  • Urea Cycle : It aids in the detoxification of ammonia by participating in the urea cycle, thus supporting nitrogen metabolism .
  • Gluconeogenesis : this compound is involved in gluconeogenesis, helping to convert non-carbohydrate sources into glucose .

Exercise Performance

Recent studies have demonstrated that sodium L-aspartate supplementation can enhance physical performance. A double-blind study involving fourteen healthy males showed that:

  • Improved Sprint Performance : Participants who consumed sodium L-aspartate exhibited significantly higher plasma aspartate concentrations during exercise compared to those who received a placebo. This was associated with improved peak cadence during repeated sprints .
  • Acid-Base Balance : The supplementation tended to mitigate exercise-induced metabolic acidosis by stabilizing blood pH levels, although it did not significantly affect blood lactate concentrations .

Table 1: Effects of Sodium L-Aspartate on Exercise Performance

ParameterASP (Sodium L-Aspartate)PLA (Placebo)p-value
Plasma Aspartate Concentration45.3 ± 9.2 μM6.1 ± 0.8 μM<0.05
Peak Cadence153 ± 3 rpm152 ± 3 rpm<0.05
Blood pH Before Exercise7.280 ± 0.0207.248 ± 0.0160.087
Blood pH After Exercise7.274 ± 0.0197.242 ± 0.0180.093

Taste Perception Enhancement

This compound has also been studied for its ability to enhance salty taste perception:

  • Salty Taste Enhancement : Research indicates that this compound significantly enhances the perception of saltiness when mixed with sodium chloride (NaCl) and potassium chloride (KCl). The optimal concentration for this effect was found to be around 1.7 mM .
  • Mechanism of Action : The enhancement occurs without affecting responses to other taste modalities such as sour or bitter, suggesting a specific interaction with salty taste receptors .

Case Studies and Research Findings

Several studies have explored the effects of this compound in different contexts:

  • Athletic Performance : A study highlighted improvements in repeated-sprint performance due to sodium L-aspartate supplementation, indicating its role in enhancing endurance through better energy metabolism .
  • Microbial Growth : Research on Bacillus subtilis demonstrated that this compound supports cellular metabolism and growth rates compared to potassium aspartate, indicating its importance in microbial physiology .
  • Clinical Applications : Sodium L-aspartate has been used in clinical settings, particularly in intravenous formulations for patients undergoing coronary artery bypass grafting (CABG) surgery, showcasing its therapeutic potential .

Properties

CAS No.

5598-53-8

Molecular Formula

C4H5NNa2O4

Molecular Weight

177.07 g/mol

IUPAC Name

disodium;(2S)-2-aminobutanedioate

InChI

InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1

InChI Key

XMXOIHIZTOVVFB-JIZZDEOASA-L

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+]

Key on ui other cas no.

17090-93-6
94525-01-6
3792-50-5
5598-53-8

physical_description

White solid;  [Sigma-Aldrich MSDS]

Related CAS

5598-53-8
28826-17-7

sequence

D

Synonyms

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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